![molecular formula C15H21NO6 B3223263 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid CAS No. 1217685-09-0](/img/structure/B3223263.png)
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Overview
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is 311.13688739 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis Applications
The compound (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is utilized in various enantioselective synthesis processes. For instance, it is used in the enantioselective synthesis of both enantiomers of the neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), a process that yields enantiopure products with e.e.'s in excess of 99% (Pajouhesh et al., 2000). Moreover, it's used in scalable, practical enantioselective synthesis processes, such as the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).
Applications in Organic Synthesis
This compound also plays a significant role in various organic synthesis processes. For instance, it is utilized in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, which involves diastereoselective chemical reactions confirming through relative configuration of stereogenic centers (Ravikumar et al., 2015). It also serves as a precursor in the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, useful for synthesizing edeine analogs (Czajgucki et al., 2003).
properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-7-5-6-8-10(9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUFUHZLHCGTBJ-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)[C@H](C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654609 | |
Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
1217685-09-0 | |
Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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